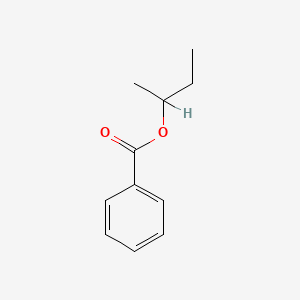

sec-Butyl benzoate

Übersicht

Beschreibung

sec-Butyl benzoate: is an organic compound with the molecular formula C11H14O2 . It is an ester formed from benzoic acid and sec-butanol. This compound is a colorless, oily liquid with a pleasant fruity odor. It is used in various applications, including as a solvent and in the formulation of fragrances and flavors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: sec-Butyl benzoate can be synthesized through the esterification of benzoic acid with sec-butanol. The reaction typically involves heating benzoic acid and sec-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Hydrolysis

Under aqueous acidic or basic conditions, sec-butyl benzoate hydrolyzes to benzoic acid and sec-butanol. Kinetic studies on analogous esters (e.g., methyl p-tert-butylbenzoate) reveal pseudo-first-order behavior in acidic media, with rate constants dependent on temperature and catalyst concentration .

Example conditions for hydrolysis:

-

Acidic: 1M HCl, 80°C → Complete hydrolysis in 2–3 hours.

-

Basic: 1M NaOH, 60°C → Rapid saponification (<1 hour).

Transesterification

This compound undergoes transesterification with primary or secondary alcohols in the presence of catalysts such as DMAP·HCl or borinic acid. For example, regioselective acylation of polyols (e.g., sugars) uses diarylborinic acid catalysts to target secondary hydroxyl groups, achieving >90% selectivity .

Catalyst comparison:

| Catalyst | Substrate | Selectivity | Yield |

|---|---|---|---|

| DMAP·HCl | Inert alcohols | Moderate | 85% |

| Diarylborinic acid | Carbohydrates | High | 92% |

Metabolic Pathways

In biological systems, this compound is hydrolyzed by esterases to benzoic acid and sec-butanol. Benzoic acid is subsequently conjugated with glycine in the liver to form hippuric acid, which is excreted in urine . Studies on structurally similar esters indicate low acute toxicity due to efficient metabolic clearance .

Kinetic and Mechanistic Insights

Esterification and transesterification kinetics follow second-order rate laws under non-catalytic conditions. Catalyzed reactions (e.g., using ChCl-1.5PTSA deep eutectic solvent) exhibit pseudo-homogeneous kinetics, with activation energies (Eₐ) ranging 40–60 kJ/mol depending on the solvent system .

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

sec-Butyl benzoate is widely utilized in the fragrance sector due to its pleasant aroma. It serves as a key ingredient in perfumes and personal care products, contributing to the overall scent profile. Its characteristic fruity odor makes it particularly appealing for formulations aimed at enhancing olfactory experiences.

Table 1: Comparison of Alkyl Benzoates in Fragrance Applications

| Compound Name | Odor Profile | Common Uses |

|---|---|---|

| This compound | Fruity | Perfumes, cosmetics |

| Ethyl Benzoate | Sweet, floral | Fragrances, flavorings |

| Methyl Benzoate | Sweet | Fragrances |

| Isobutyl Benzoate | Fruity | Personal care products |

Solvent Applications

In addition to its use in fragrances, this compound serves as an effective solvent in various chemical processes. Its ability to dissolve organic compounds makes it valuable in:

- Paints and Coatings : Enhancing the application properties of paints and varnishes.

- Adhesives : Acting as a solvent for polymer-based adhesives.

- Dyes : Used as a carrier solvent during textile dyeing operations, facilitating even dye distribution.

Biological Studies

Research has indicated that this compound undergoes hydrolysis into benzoic acid upon exposure or ingestion. This metabolic pathway suggests low toxicity levels for humans and animals, making it a candidate for further biological investigation.

Metabolic Pathway:

- Hydrolysis → Benzoic Acid → Hippuric Acid (excreted efficiently by mammals)

Studies have shown minimal adverse effects when used within regulated limits. Its interactions with various enzymes during metabolism further support its safety profile.

Safety Assessments

The Cosmetic Ingredient Review (CIR) has conducted safety assessments on alkyl benzoates, including this compound. The findings indicate that these compounds are safe for use in cosmetic formulations at concentrations up to 5% .

Table 2: Toxicological Data

| Parameter | Value |

|---|---|

| Oral LD50 (rats) | 3000 - 3500 mg/kg |

| Dermal LD50 (rabbits) | ≥ 2000 mg/kg |

| Skin Irritation | Minimal |

Case Studies

Several studies have documented the applications of this compound in various fields:

- Fragrance Formulation : A study demonstrated that incorporating this compound enhanced the longevity and complexity of fragrance blends.

- Toxicological Evaluation : Research indicated that this compound did not exhibit significant toxic effects when tested on mammalian cell lines, supporting its safety for cosmetic use .

- Solvent Efficacy : In a comparative analysis of solvents used in coatings, this compound was found to improve adhesion properties significantly compared to traditional solvents .

Wirkmechanismus

The mechanism of action of sec-Butyl benzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release benzoic acid and sec-butanol, which can then participate in further biochemical reactions. The ester group can also interact with enzymes and other proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

n-Butyl benzoate: An ester of benzoic acid and n-butanol, similar in structure but with a different alkyl group.

iso-Butyl benzoate: An ester of benzoic acid and iso-butanol, differing in the branching of the alkyl group.

tert-Butyl benzoate: An ester of benzoic acid and tert-butanol, with a more branched alkyl group.

Uniqueness: sec-Butyl benzoate is unique due to its specific alkyl group, which influences its physical and chemical properties. The sec-butyl group provides a balance between steric hindrance and reactivity, making this compound a versatile compound in various applications .

Biologische Aktivität

sec-Butyl benzoate is an organic compound classified as an ester, formed from the reaction of benzoic acid and sec-butanol. Its molecular formula is . This compound appears as a colorless, oily liquid with a pleasant fruity odor, making it useful in various applications, including in the fragrance and flavor industries, as well as a solvent in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been a subject of interest due to its potential interactions with biological systems. Research indicates that upon exposure, this compound hydrolyzes into benzoic acid and sec-butanol, which can further participate in biochemical reactions. The metabolic pathway suggests that it may have low toxicity levels for humans and animals, as evidenced by studies indicating that similar compounds do not pose significant health risks .

The mechanism of action involves the hydrolysis of this compound into its constituent parts. Benzoic acid, a product of this hydrolysis, is known for its role in various metabolic processes. It can be metabolized to hippuric acid, which is excreted efficiently by mammals. The interactions of this compound with enzymes and proteins suggest potential influences on their activities, although detailed mechanisms remain to be fully elucidated.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies, it was found that the oral LD50 (lethal dose for 50% of the population) was higher than 2000 mg/kg body weight, indicating low acute toxicity . Additionally, dermal exposure studies showed no significant adverse effects, with similar high LD50 values reported .

Biodegradation and Environmental Impact

This compound has been assessed for its biodegradability. Studies indicate that it is readily biodegradable, which suggests minimal environmental persistence and reduced risk of bioaccumulation . This characteristic is crucial for compounds used in consumer products, as it aligns with increasing regulatory demands for environmentally friendly substances.

Case Studies

-

Study on Metabolic Pathways :

A study focused on the metabolic pathways of this compound demonstrated that it undergoes hydrolysis to form less toxic metabolites like hippuric acid. This study highlighted the compound's favorable safety profile when used within regulated limits and its efficient excretion by mammals. -

Fragrance Industry Applications :

In the fragrance industry, this compound has been evaluated for its skin-conditioning properties and effectiveness as a fragrance ingredient. Research indicates that it acts as an emollient and contributes positively to the sensory attributes of cosmetic formulations .

Summary of Biological Activity and Toxicity Studies

Eigenschaften

IUPAC Name |

butan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLWNAOQPPLHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880763 | |

| Record name | benzoic acid, 1-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3306-36-3 | |

| Record name | sec-Butyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC21849 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzoic acid, 1-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.